molecular formula C11H13N3O3 B2997484 N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2305568-07-2

N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide

Cat. No. B2997484
M. Wt: 235.243
InChI Key: KUSSTZYCZKCLFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the formation of the amide linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclopropyl group, and the amide group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting and boiling points, its spectral properties, and its reactivity .

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, studying its reactions, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[(1-cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-2-9(15)12-5-7-6-14(8-3-4-8)11(17)13-10(7)16/h2,6,8H,1,3-5H2,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSSTZYCZKCLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN(C(=O)NC1=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide

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